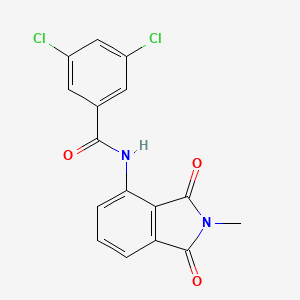
3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (DCM-Isoindole-4-carboxamide) is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of isoindoles, which are heterocyclic aromatic compounds that contain a five-membered ring with two nitrogen atoms. DCM-Isoindole-4-carboxamide has been found to possess several pharmacological activities, including antiviral, anti-inflammatory, and antifungal properties.
科学研究应用
DCM-Isoindole-4-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, it has been studied for its antiviral, anti-inflammatory, and antifungal activities. In vitro studies have shown that DCM-Isoindole-4-carboxamide is able to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and respiratory syncytial virus (RSV). Additionally, DCM-Isoindole-4-carboxamide has been found to possess anti-inflammatory properties and is able to inhibit the production of pro-inflammatory cytokines. Finally, DCM-Isoindole-4-carboxamide has been found to possess antifungal activity against several species of fungi.
作用机制
The mechanism of action of DCM-Isoindole-4-carboxamide is not yet fully understood. However, it is believed that the compound binds to a variety of target molecules, including the HIV-1 reverse transcriptase, the HSV-1 thymidine kinase, and the RSV-1 nucleoprotein. This binding is thought to inhibit the replication of the viruses by blocking the activity of the target molecules. Additionally, DCM-Isoindole-4-carboxamide is believed to inhibit the production of pro-inflammatory cytokines by blocking the activity of the nuclear factor-kappa B (NF-κB) transcription factor.
Biochemical and Physiological Effects
DCM-Isoindole-4-carboxamide has been found to possess several biochemical and physiological effects. In vitro studies have shown that the compound is able to inhibit the replication of several viruses, including HIV, HSV, and RSV. Additionally, DCM-Isoindole-4-carboxamide has been found to possess anti-inflammatory properties and is able to inhibit the production of pro-inflammatory cytokines. Finally, the compound has been found to possess antifungal activity against several species of fungi.
实验室实验的优点和局限性
The use of DCM-Isoindole-4-carboxamide in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and can be obtained in a pure form. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. Finally, the compound is relatively non-toxic and has a low potential for causing adverse side effects.
However, there are several limitations to the use of DCM-Isoindole-4-carboxamide in laboratory experiments. First, the compound is not yet approved for use in humans and its long-term safety and efficacy have not been established. Additionally, the mechanism of action of the compound is not yet fully understood, which limits the ability to predict its effects in vivo. Finally, the compound is not commercially available and must be synthesized in the laboratory.
未来方向
The potential applications of DCM-Isoindole-4-carboxamide are still being explored. Future research should focus on further elucidating the mechanism of action of the compound and its effects in vivo. Additionally, further studies should be conducted to determine the long-term safety and efficacy of the compound. Finally, research should be conducted to develop methods for the large-scale synthesis of the compound and its derivatives.
合成方法
The synthesis of DCM-Isoindole-4-carboxamide can be achieved through a three-step synthesis process. The first step involves the reaction of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl chloride with 3,5-dichlorobenzamide. This reaction yields the desired compound. The second step involves the reaction of the compound with acetic anhydride, which results in the formation of a diacetate ester. Finally, the ester is hydrolyzed with aqueous acid to yield the desired product.
属性
IUPAC Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-15(22)11-3-2-4-12(13(11)16(20)23)19-14(21)8-5-9(17)7-10(18)6-8/h2-7H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQGQNKJZEKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

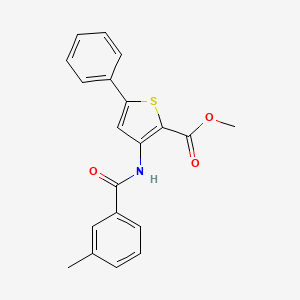
![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)
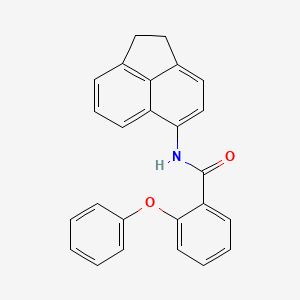
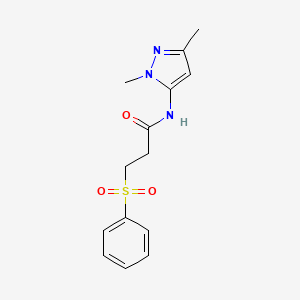

![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)

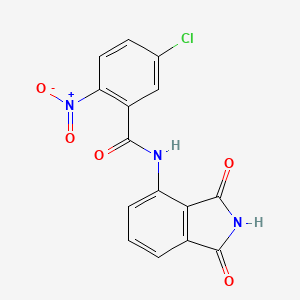
![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6524322.png)
![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide](/img/structure/B6524336.png)
